H-Gly-Leu-Met-Nh2 HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

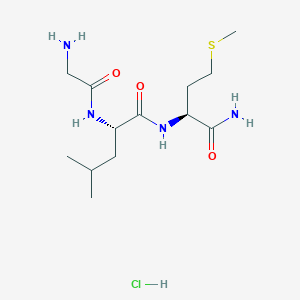

H-Gly-Leu-Met-Nh2 HCl, also known as glycyl-L-leucyl-L-methioninamide monohydrochloride, is a peptide composed of the amino acids glycine, leucine, and methionine, with an amide group at the C-terminus. This compound is a fragment of the neuropeptide Substance P, specifically the sequence from positions 9 to 11. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Met-Nh2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (glycine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of methionine.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality reagents and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Gly-Leu-Met-Nh2 HCl can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

H-Gly-Leu-Met-Nh2 HCl has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and neuropeptide function.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and inflammation.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The biological actions of H-Gly-Leu-Met-Nh2 HCl are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways. These pathways are involved in processes such as inflammation, pain transmission, and cell proliferation. The peptide’s ability to modulate these pathways makes it a potential target for therapeutic intervention .

Vergleich Mit ähnlichen Verbindungen

H-Gly-Leu-Met-Nh2 HCl is part of the tachykinin family of peptides, which includes other members such as:

Substance P: A full-length neuropeptide involved in pain and inflammation.

Neurokinin A: Another tachykinin with roles in smooth muscle contraction and inflammation.

Neurokinin B: Involved in reproductive physiology and stress responses.

Compared to these peptides, this compound is unique due to its shorter sequence and specific focus on the C-terminal region of Substance P. This makes it a valuable tool for studying the structure-activity relationships of tachykinins and their receptors .

Biologische Aktivität

H-Gly-Leu-Met-NH2 HCl, also known as Glycine-Leucine-Methionine amide hydrochloride, is a synthetic peptide composed of three amino acids: glycine, leucine, and methionine. This compound has garnered attention for its biological activities, particularly in the context of neuropeptide signaling and potential therapeutic applications.

- Molecular Formula : C8H17N3O2·HCl

- Molecular Weight : Approximately 223.7 g/mol

- Structure : The compound features an amide group (-NH2) at the C-terminus, enhancing its solubility in water and biological fluids.

The primary biological actions of this compound are mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways involved in:

- Pain Transmission : Activation of NK1R leads to enhanced pain perception, making this compound a valuable tool for studying pain pathways and developing new analgesics.

- Inflammatory Responses : The peptide can trigger the release of inflammatory mediators such as cytokines and chemokines, contributing to tissue damage and pain.

1. Pain Modulation

Research indicates that this compound plays a significant role in modulating pain pathways. It serves as a model compound for studying the neurokinin system's involvement in pain signaling. Studies have shown that it can activate NK1 receptors on neurons in both the spinal cord and brain, influencing nociceptive signaling.

2. Inflammation

The peptide is implicated in inflammatory processes. By activating NK1 receptors, it can enhance the secretion of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This characteristic makes it a candidate for developing anti-inflammatory drugs.

3. Antioxidant Activity

Methionine, one of the amino acids in this peptide, is known for its antioxidant properties. It helps protect cells from oxidative stress, which is essential in various physiological and pathological conditions.

Comparative Analysis with Similar Compounds

This compound belongs to the tachykinin family of peptides. Below is a comparison with other related compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Full-length neuropeptide involved in pain signaling |

| Neurokinin A | Similar structure to Substance P | Involved in smooth muscle contraction and inflammation |

| Neurokinin B | Related to reproductive physiology | Plays roles in stress responses |

| Glycine-Leucine Amide | Glycine + Leucine | Simpler structure with less biological activity |

This table illustrates how this compound's unique structure allows for specific interactions within biological systems compared to its relatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this peptide could significantly enhance pain perception when administered in animal models, confirming its role as an NK1R agonist.

- Another research highlighted its ability to stimulate cytokine release from immune cells, suggesting potential applications in managing inflammatory diseases.

- Electrophoretic studies indicated that the peptide could be hydrolyzed by proteolytic enzymes like trypsin and chymotrypsin, further elucidating its stability and breakdown products in biological systems .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMAGTQNPFSIDF-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.